molecular formula C9H8ClN3O2 B1390689 2-(4-nitrophenyl)-1H-imidazole hydrochloride CAS No. 1193389-98-8

2-(4-nitrophenyl)-1H-imidazole hydrochloride

Cat. No. B1390689
M. Wt: 225.63 g/mol
InChI Key: BWANNMWFNRUYPK-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)ethylamine hydrochloride” is a chemical compound with the linear formula O2NC6H4CH2CH2NH2 · HCl . It’s used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, one method involves dissolving an intermediate in ethanol, adjusting the pH with 2mol/L hydrochloric acid, and heating the reaction solution to 80° C for 20 hours .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .

Scientific Research Applications

Catalysis and Hydrolysis

  • Catalytic Hydrolysis: Research by Akiyama et al. (1978) showed that the hydrolysis of 4-nitrophenyl acetate is catalysed by 2-substituted imidazoles, indicating potential catalytic applications (Akiyama, Hara, & Tanabe, 1978).
  • Imidazole Reactions with Acyl Groups: Neuvonen (1995) investigated the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates, revealing insights into nucleophilic reactions and hydrolysis mechanisms (Neuvonen, 1995).

Corrosion Inhibition

  • Corrosion Inhibition for Steel: Singh et al. (2017) studied the use of 2-(4-nitrophenyl)-4,5-diphenyl-imidazole as a corrosion inhibitor for J55 steel in a CO2 saturated brine solution, indicating its potential in material preservation (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).

Electrochemical and Spectroscopic Studies

  • Electrochemical Reduction: Datta et al. (2016) researched the electrochemical reduction of 2-(4-nitrophenyl)-1H-benzo[d]imidazole, providing insights into its potential for electrochemical applications (Datta, Roy, Mondal, & Guin, 2016).

Medical and Pharmacological Applications

Material Science and Chemistry

  • Organic Precursor for Nano Particle Synthesis: Padhy et al. (2010) described the use of imidazole derivatives as organic precursors for synthesizing zinc oxide nanoparticles (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).
  • Crystal Structure and Thermochromic Behavior: Kaftory et al. (1998) explored the inclusion compounds of 2-(4-nitrophenyl)-1H-imidazole, shedding light on its potential in the study of crystal structures and thermochromic properties (Kaftory, Taycher, & Botoshansky, 1998).

Safety And Hazards

For safety, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(4-nitrophenyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9;/h1-6H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANNMWFNRUYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-1H-imidazole hydrochloride

CAS RN

1193389-98-8
Record name 1H-Imidazole, 2-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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